

2,4,6-Tribromoanisole CAS number and molecular weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

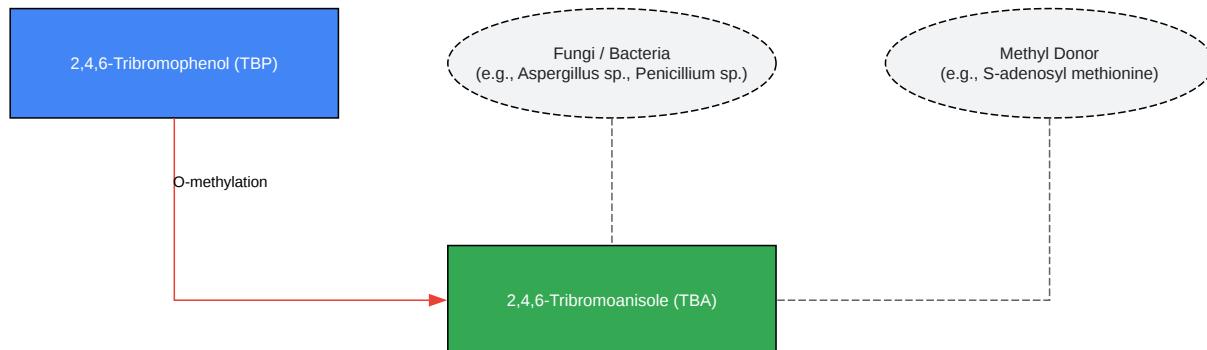
Compound Name: **2,4,6-Tribromoanisole**

Cat. No.: **B143524**

[Get Quote](#)

An In-Depth Technical Guide to 2,4,6-Tribromoanisole

This technical guide provides a comprehensive overview of **2,4,6-Tribromoanisole** (TBA), a compound of significant interest to researchers in environmental science, food chemistry, and drug development due to its potent organoleptic properties and presence as a contaminant. This document details its chemical and physical properties, provides experimental protocols for its synthesis and analysis, and illustrates its primary formation pathway.


Core Chemical and Physical Properties

2,4,6-Tribromoanisole is a brominated aromatic ether. Below is a summary of its key identifiers and physicochemical properties.

Property	Value	Reference(s)
CAS Number	607-99-8	[1] [2] [3]
Molecular Weight	344.83 g/mol	[1] [2] [3]
Molecular Formula	C ₇ H ₅ Br ₃ O	[1] [2] [3]
Synonyms	1,3,5-Tribromo-2-methoxybenzene, Methyl 2,4,6-tribromophenyl ether	[1] [2] [3]
Appearance	White to pale brown solid	[3]
Melting Point	84-88 °C	[1]
Boiling Point	297-299 °C	[1]
Solubility	In water, 1.85 mg/L at 25 °C (estimated). Soluble in chloroform and methanol.	[3]
Odor	Musty, moldy	[3]
Odor Threshold	As low as 0.08 ng/L in water	[4]

Formation Pathway of 2,4,6-Tribromoanisole

The predominant formation route of **2,4,6-Tribromoanisole** in the environment is through the biological methylation of 2,4,6-Tribromophenol (TBP), a compound used as a fungicide and wood preservative. Various microorganisms, including fungi such as *Aspergillus* sp. and *Penicillium* sp., as well as bacteria, can facilitate this conversion.[\[4\]](#)[\[5\]](#)

[Click to download full resolution via product page](#)

Caption: Microbial formation of **2,4,6-Tribromoanisole** from 2,4,6-Tribromophenol.

Experimental Protocols

This section provides detailed methodologies for the chemical synthesis and analytical determination of **2,4,6-Tribromoanisole**.

Protocol 1: Synthesis of 2,4,6-Tribromoanisole via Methylation of 2,4,6-Tribromophenol

This protocol is adapted from the synthesis of isotopically labeled **2,4,6-Tribromoanisole** and utilizes the Williamson ether synthesis.

Materials:

- 2,4,6-Tribromophenol (TBP)
- Methyl iodide (CH_3I)
- Potassium carbonate (K_2CO_3), anhydrous
- Acetone, anhydrous

- Dichloromethane
- Distilled water
- Anhydrous sodium sulfate (Na_2SO_4)
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer and stir bar
- Separatory funnel
- Rotary evaporator

Procedure:

- In a round-bottom flask, dissolve 2,4,6-Tribromophenol (1.0 eq) in anhydrous acetone.
- To the solution, add anhydrous potassium carbonate (1.5 eq).
- Add methyl iodide (1.2 eq) to the suspension.
- Fit the flask with a reflux condenser and heat the mixture to reflux with stirring.
- Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
- After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate.
- Evaporate the acetone from the filtrate using a rotary evaporator.
- Dissolve the residue in dichloromethane and transfer to a separatory funnel.
- Wash the organic layer with distilled water (3 x 50 mL).
- Dry the organic layer over anhydrous sodium sulfate.

- Filter to remove the sodium sulfate and evaporate the dichloromethane under reduced pressure to yield crude **2,4,6-Tribromoanisole**.
- The crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel.

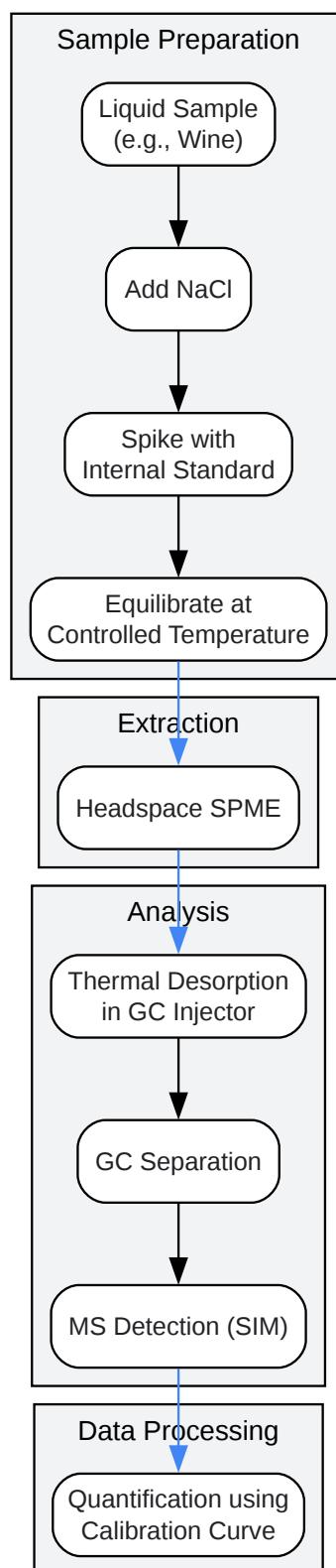
Protocol 2: Determination of **2,4,6-Tribromoanisole** in Wine using SPME-GC-MS

This method is suitable for the trace-level quantification of **2,4,6-Tribromoanisole** in a complex matrix like wine.

Materials and Equipment:

- Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
- Solid-Phase Microextraction (SPME) holder and fibers (e.g., Polydimethylsiloxane - PDMS)
- Autosampler vials with PTFE-lined septa
- Heating block or water bath
- Sodium chloride (NaCl)
- Internal standard (e.g., **2,4,6-Tribromoanisole-d₅**)
- Wine sample

Procedure:


- Sample Preparation:
 - Pipette 10 mL of the wine sample into a 20 mL autosampler vial.
 - Add 3 g of NaCl to the vial to enhance the partitioning of the analyte into the headspace.
 - Spike the sample with a known concentration of the internal standard (e.g., **2,4,6-Tribromoanisole-d₅**).

- Immediately seal the vial with a PTFE-lined septum cap.
- SPME Extraction:
 - Place the vial in a heating block or water bath set to a specific temperature (e.g., 40-60 °C) and allow it to equilibrate for 15 minutes with gentle agitation.
 - Expose the SPME fiber to the headspace of the sample for a defined period (e.g., 30-45 minutes) while maintaining the temperature and agitation.
- GC-MS Analysis:
 - After extraction, immediately transfer the SPME fiber to the heated injection port of the GC-MS for thermal desorption of the analyte.
 - GC Conditions (Example):
 - Injector: Splitless mode, 250 °C
 - Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent
 - Carrier Gas: Helium at a constant flow of 1.0 mL/min
 - Oven Program: 50 °C (hold 2 min), ramp to 150 °C at 10 °C/min, then ramp to 280 °C at 20 °C/min (hold 5 min)
 - MS Conditions (Example):
 - Ionization: Electron Ionization (EI) at 70 eV
 - Mode: Selected Ion Monitoring (SIM)
 - Ions to monitor for 2,4,6-TBA: m/z 344, 346, 331, 329
 - Ions to monitor for 2,4,6-TBA-d₅: m/z 349, 351, 334, 332
- Quantification:

- Construct a calibration curve using standards of known concentrations of **2,4,6-Tribromoanisole** and a constant concentration of the internal standard.
- Determine the concentration of **2,4,6-Tribromoanisole** in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Analytical Workflow for TBA Determination

The following diagram illustrates a typical workflow for the analysis of **2,4,6-Tribromoanisole** in a liquid sample.

[Click to download full resolution via product page](#)

Caption: Workflow for the analysis of **2,4,6-Tribromoanisole** by HS-SPME-GC-MS.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scribd.com [scribd.com]
- 2. researchgate.net [researchgate.net]
- 3. 2,4,6-Tribromoanisole - Wikipedia [en.wikipedia.org]
- 4. iwaponline.com [iwaponline.com]
- 5. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [2,4,6-Tribromoanisole CAS number and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b143524#2-4-6-tribromoanisole-cas-number-and-molecular-weight\]](https://www.benchchem.com/product/b143524#2-4-6-tribromoanisole-cas-number-and-molecular-weight)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com